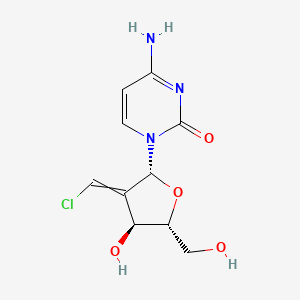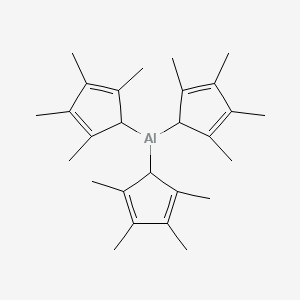
2'-(Chloromethylidene)-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Chloromethylidene)-2’-deoxycytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but with a chloromethylidene group replacing the hydroxyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethylidene)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2’-(Chloromethylidene)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Chloromethylidene)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloromethylidene group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2’-(Chloromethylidene)-2’-deoxycytidine, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
2’-(Chloromethylidene)-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-(Chloromethylidene)-2’-deoxycytidine involves its incorporation into DNA during replication. The chloromethylidene group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and nucleases.
Comparación Con Compuestos Similares
2’-(Chloromethylidene)-2’-deoxycytidine is unique compared to other nucleoside analogs due to the presence of the chloromethylidene group. Similar compounds include:
2’-Deoxycytidine: The parent compound without the chloromethylidene modification.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-C-Methylcytidine: Another modified nucleoside with antiviral activity.
The uniqueness of 2’-(Chloromethylidene)-2’-deoxycytidine lies in its specific chemical structure, which imparts distinct biological activities not observed in other nucleoside analogs.
Propiedades
| 156879-76-4 | |
Fórmula molecular |
C10H12ClN3O4 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-3-(chloromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12ClN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/t6-,8+,9-/m1/s1 |
Clave InChI |
CKFXPGFKKLFZFY-BWVDBABLSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C(=CCl)[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(=CCl)C(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)


![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
